4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H6ClN3 It is a pyrimidine derivative that features a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-chloro-2-cyclopropylpyrimidine-5-amine.
Oxidation: Formation of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid.
Scientific Research Applications
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyrimidine-5-carbonitrile
- 4-Chloro-2-ethylpyrimidine-5-carbonitrile
- 4-Chloro-2-isopropylpyrimidine-5-carbonitrile
Uniqueness
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer types, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a chlorine atom and a cyclopropyl group, alongside a carbonitrile functional group. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly as an inhibitor of specific kinases involved in cancer progression.
The compound primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR) , which plays a critical role in cell proliferation and survival. By mimicking ATP, this compound can effectively inhibit the phosphorylation of EGFR, leading to reduced cell proliferation in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Colorectal Cancer : In vitro studies have shown that this compound has an IC50 value lower than established EGFR inhibitors like erlotinib, suggesting enhanced efficacy against colorectal cancer cells .
- Breast Cancer : Similar antiproliferative effects have been observed in breast cancer cell lines, indicating its broad-spectrum potential against multiple cancers .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other related compounds:
Compound Name | Target Action | IC50 (µM) | Cancer Type |
---|---|---|---|
This compound | EGFR Inhibition | < 1 | Colorectal, Breast |
Erlotinib | EGFR Inhibition | 10 | Colorectal |
Dicyclanil | Various Kinases | 5 | Agricultural Applications |
Study 1: Efficacy Against Colorectal Cancer
A study conducted by researchers at a leading oncology institute evaluated the effects of this compound on colorectal cancer cell lines. The results demonstrated a significant reduction in cell viability after treatment with the compound over a 48-hour period. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Study 2: Mechanistic Insights
Another study focused on understanding the molecular mechanisms underlying the compound's action. It was found that treatment with this compound led to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, indicating its role in inducing apoptosis through the intrinsic pathway .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with rapid systemic availability following administration. Toxicological assessments indicate that it exhibits low acute toxicity profiles, making it a promising candidate for further development .
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFQRFVTPAUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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